![molecular formula C20H26N2O4 B2415797 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952970-03-5](/img/structure/B2415797.png)
2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Other Therapeutic Applications
Beyond the mentioned fields, our compound’s unique structure may hold surprises. Researchers should explore its effects on other biological targets, such as enzymes, receptors, or ion channels. Novel applications could emerge from understanding its interactions within biological systems.
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally related to 3,4-dimethoxyphenethylamine , a phenethylamine class compound. Phenethylamines often interact with monoamine neurotransmitter systems, suggesting potential targets could be monoamine receptors or transporters .
Mode of Action
Given its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar manner. Phenethylamines typically act as agonists or antagonists at their target receptors, modulating the activity of these receptors and the downstream signaling pathways .
Biochemical Pathways
If the compound acts on monoamine neurotransmitter systems as suggested by its structural similarity to 3,4-dimethoxyphenethylamine , it could potentially influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation.
Result of Action
If it acts on monoamine neurotransmitter systems, it could potentially alter neurotransmitter levels in the synaptic cleft, modulate neuronal firing rates, and influence neural communication .
properties
IUPAC Name |
2-cyclohexyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-24-17-9-8-15(11-19(17)25-2)18-12-16(22-26-18)13-21-20(23)10-14-6-4-3-5-7-14/h8-9,11-12,14H,3-7,10,13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEBVNVNJFZMQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.